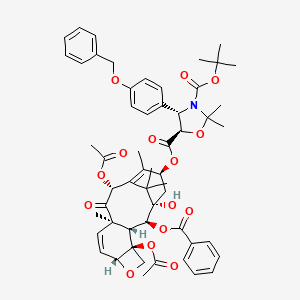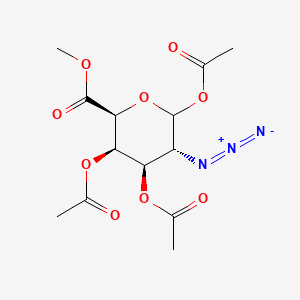
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes : The compound has been synthesized through various routes. For instance, Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, highlighting methods that could potentially be applied to similar compounds (Katritzky et al., 2005).
Chemical Modifications : The compound's structure allows for modifications, which can lead to the development of new compounds with potential applications. An example is the work by Reznikov et al. (2018), who synthesized nonracemic tetrazole GABA analogs (Reznikov, Ostrovskii, & Klimochkin, 2018).
Potential Pharmaceutical Applications
Drug Design : The compound's framework can be used in drug design. Lecinska et al. (2010) demonstrated the synthesis of pseudopeptidic derivatives that could be useful in new drug design, indicating a similar potential for this compound (Lecinska et al., 2010).
Antiallergic Properties : Some derivatives of similar compounds have been found to possess antiallergic properties. Peet et al. (1986) described syntheses of related compounds that were active in antiallergy tests (Peet et al., 1986).
Material Science and Energetics
Energetic Materials : Compounds with tetrazole rings have been investigated for their use in energetic materials. Fischer et al. (2014) synthesized nitrogen-rich ionic derivatives with potential energetic use (Fischer et al., 2014).
Polymer Modification : The compound’s structure may allow for its incorporation into polymers for various applications. Aly and El-Mohdy (2015) modified hydrogels through condensation reactions with similar amine compounds, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
It’s mentioned as a biochemical for proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
Tetrazoles (which this compound contains) are known to react with acidic materials and strong oxidizers .
Biochemical Pathways
properties
| { "Design of Synthesis Pathway": "The synthesis pathway of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves several steps of chemical reactions to obtain the final product. The synthesis pathway includes the preparation of intermediates, which are then used to synthesize the final product using suitable chemical reactions.", "Starting Materials": ["4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine", "3-nitrophenol", "2-amino-5-bromo-4-methylbenzoic acid", "sodium hydroxide", "sodium borohydride", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "acetic anhydride", "acetic acid", "sulfuric acid", "ethanol", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "1-hydroxybenzotriazole"], "Reaction": ["Step 1: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine by reacting 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with sodium borohydride and ammonium chloride in ethanol and water. ", "Step 2: Preparation of 2-amino-5-bromo-4-methylbenzoic acid by reacting 3-nitrophenol with sodium nitrite and hydrochloric acid to form 3-nitrosophenol, which is then reacted with sodium nitrite and sulfuric acid to form 2-amino-5-bromo-4-methylbenzonitrile. The nitrile is then hydrolyzed using sodium hydroxide to obtain the acid. ", "Step 3: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid by reacting 2-amino-5-bromo-4-methylbenzoic acid with 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide. ", "Step 4: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid by reacting 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid with N-hydroxysuccinimide and 1-hydroxybenzotriazole in the presence of diisopropylethylamine and acetic anhydride. ", "Step 5: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt by reacting 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid with sodium bicarbonate and sodium hydroxide in water. "] } | |
CAS RN |
1797008-74-2 |
Molecular Formula |
C20H28N5NaO3 |
Molecular Weight |
409.466 |
IUPAC Name |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
InChI Key |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)





![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

